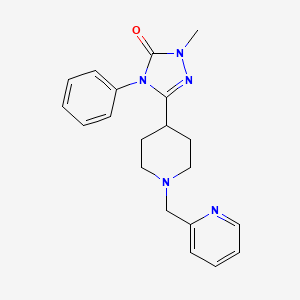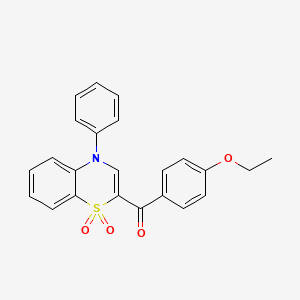
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone” is an organic compound that has been studied for its numerous physical and chemical properties, biological effects, and potential applications in various fields. It belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring class of compounds .
Molecular Structure Analysis
The molecular formula of this compound is C23H19NO4S. The molecular weight is 405.47. The structure of this compound is likely to be influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring .Aplicaciones Científicas De Investigación
Novel Heterocyclic Synthesis
Researchers Coppo and Fawzi (1998) explored the synthesis of novel heterocyclic compounds, including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, which represents a unique ring system. This synthesis involved rearrangements and interactions of various benzothiazinone derivatives, indicating the chemical's potential in creating new heterocyclic structures (Coppo & Fawzi, 1998).
Antimicrobial Applications
Ahmad et al. (2011) synthesized a series of benzothiazine derivatives and found that they exhibited significant antimicrobial activities. The study highlighted the relationship between the lipophilicity of these compounds and their antibacterial effectiveness, suggesting their potential use as antimicrobial agents (Ahmad et al., 2011).
Biologically Active Quinazolinones
Zia-ur-Rehman et al. (2006) synthesized quinazolinone derivatives involving the 1,2-benzothiazin-3-yl moiety. The compounds demonstrated marked biological activity against various bacterial strains, including Bacillus subtilis, indicating their potential therapeutic applications (Zia-ur-Rehman et al., 2006).
Synthesis of Anti-tuberculosis Drug Candidates
Eckhardt et al. (2020) discussed the synthesis and structural characterization of benzothiazinone derivatives, which are part of a new class of anti-tuberculosis drug candidates. This highlights the significance of such chemical structures in developing treatments for tuberculosis (Eckhardt et al., 2020).
Electrochemical Synthesis with Anti-Stress Properties
Largeron and Fleury (1998) demonstrated the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives starting from a phenyl methanone derivative. These compounds showed potential anti-stress oxidative properties, indicating their possible use in stress-related conditions (Largeron & Fleury, 1998).
Computational and Photophysical Studies
Preet and Cannoo (2015) conducted a one-pot synthesis of 1,4-benzothiazines and performed computational and photophysical studies on them. These studies are crucial for understanding the properties and potential applications of these compounds in various scientific domains (Preet & Cannoo, 2015).
Propiedades
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-28-19-14-12-17(13-15-19)23(25)22-16-24(18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(22,26)27/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXSCQWQHFJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)
![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)
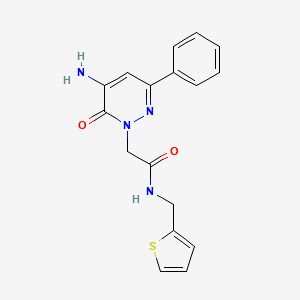
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)
![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2583460.png)

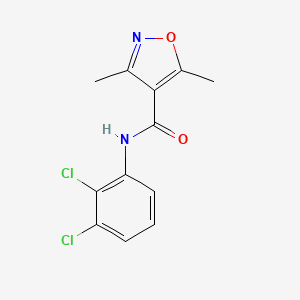
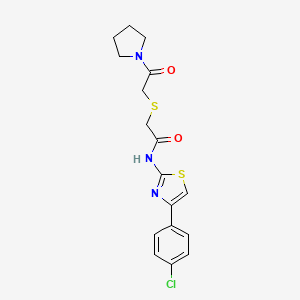
acetate](/img/structure/B2583468.png)
